molecular formula C17H30BrN B12653038 Benzyldimethyloctylammonium bromide CAS No. 58965-50-7

Benzyldimethyloctylammonium bromide

Cat. No.: B12653038
CAS No.: 58965-50-7
M. Wt: 328.3 g/mol
InChI Key: JBJPHJWPSMUIJR-UHFFFAOYSA-M
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Description

Benzyldimethyloctylammonium bromide is a quaternary ammonium compound with the molecular formula C₁₇H₃₀BrN. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyldimethyloctylammonium bromide can be synthesized through the quaternization of dimethyloctylamine with benzyl bromide. The reaction typically occurs in a solvent such as acetone or ethanol under reflux conditions. The reaction is as follows:

C8H17N(CH3)2+C6H5CH2BrC8H17N(CH3)2CH2C6H5Br\text{C}_8\text{H}_{17}\text{N(CH}_3)_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Br} \rightarrow \text{C}_8\text{H}_{17}\text{N(CH}_3)_2\text{CH}_2\text{C}_6\text{H}_5\text{Br} C8​H17​N(CH3​)2​+C6​H5​CH2​Br→C8​H17​N(CH3​)2​CH2​C6​H5​Br

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of photochemical bromination techniques has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzyldimethyloctylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride.

Major Products:

Scientific Research Applications

Benzyldimethyloctylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of benzyldimethyloctylammonium bromide is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism involves the binding of the quaternary ammonium group to the negatively charged components of the cell membrane .

Comparison with Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Didecyldimethylammonium chloride: Known for its use in disinfectants and sanitizers.

    Cetyltrimethylammonium bromide: Commonly used in laboratory research as a surfactant.

Uniqueness: Benzyldimethyloctylammonium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent .

Properties

CAS No.

58965-50-7

Molecular Formula

C17H30BrN

Molecular Weight

328.3 g/mol

IUPAC Name

benzyl-dimethyl-octylazanium;bromide

InChI

InChI=1S/C17H30N.BrH/c1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1

InChI Key

JBJPHJWPSMUIJR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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